5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chlorine, fluorocyclopropyl, iodine, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with 1-fluorocyclopropyl ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of new pesticides and herbicides.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the halogen atoms can influence its reactivity and stability. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
- 3-(1-Fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole
- 5-Chloro-4-iodo-1-methyl-1H-pyrazole
Uniqueness
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorocyclopropyl group also adds to its distinctiveness by enhancing its binding properties and stability .
Eigenschaften
Molekularformel |
C7H7ClFIN2 |
---|---|
Molekulargewicht |
300.50 g/mol |
IUPAC-Name |
5-chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C7H7ClFIN2/c1-12-6(8)4(10)5(11-12)7(9)2-3-7/h2-3H2,1H3 |
InChI-Schlüssel |
QSVFGTWPAFJUND-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2(CC2)F)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.